Cas no 483-18-1 (Emetine (>90%))

Emetine (>90%) structure
Emetine (>90%) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- emetine
- 6',7',10,11-Tetramethoxymetan
- Cephaeline methyl ether
- Canforemetina、Emetine Hydrochloride
- (1R)-1-[[(2S,3R,11bS)-3-Ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-yl]methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6',7',10,11-Tetramethoxyemetan
- (2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
- 10,11,6',7'-tetramethoxy-emetane
- Cephaline-O-methyl ether
- Emetan,6',7',10,11-tetramethoxy
- Emetin
- Emetine [BAN]
- Emetine HCL BP
- Emetine hydrochloride
- Methyl cephaeline
- USP
- (2S,3R,11bS)-3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-2H-benzo[a]quinolizine
- (-)-Emetine
- NSC 33669
- NCI60_002959
- NCGC00024379-06
- CS-0013180
- Q3050386
- HY-B1479
- Tox21_110901_1
- GNF-PF-196
- BDBM38871
- EMETINUM [HPUS]
- DB13393
- NSC-33669
- CHEMBL50588
- SR-01000075853
- Bio1_001323
- SDCCGSBI-0050445.P002
- CBiol_002059
- EMETINE [VANDF]
- NCGC00024379-11
- 2H-Benzo(a)quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-
- SR-01000000081-5
- BDBM50216297
- NCGC00024379-17
- EMETINE [WHO-DD]
- 6',7',10,11-tetrakis(methyloxy)emetan
- Emetan, 6',7',10,11-tetramethoxy-
- NCGC00024379-05
- SR-01000000081
- NCGC00024379-09
- GTPL11087
- 2H-Benzo[a]quinolizine, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl]methyl]-(2S,3R,11bS)-
- EMETINE
- Prestwick3_000570
- Emetine (>90%)
- 2H-BENZO(A)QUINOLIZINE, 3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL)-, (2S,3R,11BS)-
- SCHEMBL56277
- TCMDC-125531
- NCGC00024379-13
- DTXSID5022980
- Bio1_000834
- 483-18-1
- BRD-K03067624-001-01-5
- NCGC00024379-24
- NCGC00024379-04
- NCGC00024379-08
- X8D5EPO80M
- NCGC00024379-07
- EMETINE [HSDB]
- BPBio1_000396
- Emetine hydrochloride, United States Pharmacopeia (USP) Reference Standard
- Lopac0_000460
- cid_6603320
- UNII-X8D5EPO80M
- CCG-204552
- BSPBio_000360
- 6',7',10,11-Tetramethoxy-emetan
- Emetine hydrochloride, European Pharmacopoeia (EP) Reference Standard
- Emetinum
- DTXCID402980
- BRD-K03067624-300-02-9
- NSC33669
- EINECS 207-592-1
- NCGC00024379-12
- Bio1_000345
- EMETINE [MI]
- SR-01000075853-5
- NCGC00024379-14
- 6'',7'',10,11-tetramethoxyemetan
- HSDB 2150
- CHEBI:4781
- AKOS037623356
- SR-01000000081-3
- NS00005212
- Tox21_110901
- Emetine dihydrochloride hydrate
- CAS-483-18-1
- NCGC00024379-16
- NCGC00024379-25
- AUVVAXYIELKVAI-CKBKHPSWSA-N
- C09421
- NCGC00024379-10
- BRN 0100829
- Emetan
- YAT
- NCGC00024379-29
- Ipecine
- 2H-BENZO(A)QUINOLIZINE, 3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-2-((1,2,3,4-TETRAHYDRO-6,7-DIMET/
- Dihydrochloride, Emetine
- Methylcephaeline
- Amebicide (Salt/Mix)
- BRD-K03067624-001-02-3
- GLXC-15435
- STL565152
- (2S,3R,11bS)-2-(((1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo(a)quinolizine
- DA-63172
- Purum (Salt/Mix)
-
- Inchi: InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1
- InChI-Schlüssel: AUVVAXYIELKVAI-CKBKHPSWSA-N
- Lächelt: COC1C=C2C([C@@H](C[C@@H]3[C@@H](CC)CN4[C@H](C5=CC(OC)=C(OC)C=C5CC4)C3)NCC2)=CC=1OC
Berechnete Eigenschaften
- Genaue Masse: 516.27500
- Monoisotopenmasse: 480.298808
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 35
- Anzahl drehbarer Bindungen: 7
- Komplexität: 679
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 52.2
- XLogP3: 4.7
Experimentelle Eigenschaften
- Dichte: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 104-105 ºC
- Siedepunkt: 578.63°C (rough estimate)
- Flammpunkt: 316.9°C
- Brechungsindex: 1.5800 (estimate)
- Löslichkeit: Fast unlöslich (0,024 g/l) (25°C),
- PSA: 52.19000
- LogP: 6.01210
- Dampfdruck: 0.0±1.7 mmHg at 25°C
- pka: 5.77, 6.64(at 25℃)
- Spezifische Rotation: D20 -50° (c = 2 in CHCl3)
Emetine (>90%) Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:UN 1544
- Sicherheitshinweise: H303+H313+H333
- Verpackungsgruppe:III
- Lagerzustand:-20?°C Freezer
- Toxizität:LD50 i.p. in rats: 12.1 mg/kg (Radomski)
- Verpackungsgruppe:III
- Gefahrenklasse:6.1(b)
- PackingGroup:III
- Gefährdungsgrad:6.1(b)
- Sicherheitsbegriff:6.1(b)
Emetine (>90%) Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB01061-1MG |
Emetine |
483-18-1 | ≥90% (LC/MS-UV) | 2097.1 | 2021-05-14 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-470668B-50mg |
Emetine, |
483-18-1 | 50mg |
¥9777.00 | 2023-09-05 | ||
A2B Chem LLC | AX38503-50mg |
Emetine |
483-18-1 | >98%(HPLC) | 50mg |
$2260.00 | 2023-12-30 | |
A2B Chem LLC | AX38503-20mg |
Emetine |
483-18-1 | 20mg |
$544.00 | 2024-04-19 | ||
TRC | E521530-100mg |
Emetine (>90%) |
483-18-1 | 100mg |
$1669.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-470668B-50 mg |
Emetine, |
483-18-1 | 50mg |
¥9,777.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-470668C-100 mg |
Emetine, |
483-18-1 | 100MG |
¥18,050.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-470668C-100mg |
Emetine, |
483-18-1 | 100mg |
¥18050.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-470668-1mg |
Emetine, |
483-18-1 | 1mg |
¥2557.00 | 2023-09-05 | ||
A2B Chem LLC | AX38503-100mg |
Emetine |
483-18-1 | >98%(HPLC) | 100mg |
$3340.00 | 2023-12-30 |
Emetine (>90%) Verwandte Literatur
-
Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:483-18-1)Emetine (>90%)

Reinheit:99%
Menge:10mg
Preis ($):367.0